

GHS Classification and Toxicological Profile of 2-Propylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: **2-Propylcyclohexanone**

Cat. No.: **B1346617**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification and toxicological profile of **2-Propylcyclohexanone** (CAS No. 94-65-5). The information is compiled from various safety data sheets and toxicological databases to support researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound.

GHS Classification

The GHS classification for **2-Propylcyclohexanone** presents some variability across different suppliers, particularly concerning its flammability and the severity of eye damage. A consolidated classification is provided below, highlighting the identified hazards.

Signal Word: Danger or Warning[1]

Pictograms:

Pictogram	Hazard Class
Flammable Liquids	
Skin Corrosion/Irritation	
Serious Eye Damage/Eye Irritation	
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)	
Acute Toxicity (Oral, Dermal, Inhalation)	

Hazard Statements:

- H226: Flammable liquid and vapor (Category 3) OR H227: Combustible liquid (Category 4).
[\[1\]](#)
- H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
- H315: Causes skin irritation (Category 2).
[\[1\]](#)
- H318: Causes serious eye damage (Category 1) OR H319: Causes serious eye irritation (Category 2A).
[\[1\]](#)
- H335: May cause respiratory irritation (Category 3).
[\[1\]](#)

Precautionary Statements:

A comprehensive list of precautionary statements includes measures for prevention (P210, P261, P264, P270, P271, P280), response (P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P362+P364), storage (P403+P233, P403+P235, P405), and disposal (P501).

Quantitative Toxicological and Physicochemical Data

The available quantitative data for **2-Propylcyclohexanone** are summarized in the tables below. Data for ecotoxicity and acute inhalation toxicity are currently unavailable for **2-**

Propylcyclohexanone. For context, data for the parent compound, Cyclohexanone, is provided where available.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1620 mg/kg	
LD50	Mouse	Oral	1400 mg/kg	[2]
LD50	Rabbit	Dermal	1 mL/kg	[2]
LC50	Rat	Inhalation	> 6.2 mg/L (4h, vapor, analogous to Cyclohexanone)	[3]
LC50	Mouse	Inhalation	2375 mg/m ³ (for Cyclohexanone)	[2]

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₆ O	[4]
Molecular Weight	140.22 g/mol	[4]
Boiling Point	155 °C	
Melting Point	-47 °C	
Flash Point	43 °C (closed cup)	
Density	0.947 g/cm ³ at 25 °C	
log Pow (Octanol/Water Partition Coefficient)	0.86	

Table 3: Ecotoxicity Data (Data for **2-Propylcyclohexanone** is not available)

Endpoint	Species	Value (for Cyclohexanone)	Reference
LC50 (96h)	Fish (Pimephales promelas)	> 100 mg/L	[5]
EC50 (48h)	Daphnia magna	> 100 mg/L	[5]
EC50 (72h)	Algae (Pseudokirchneriella subcapitata)	> 100 mg/L	[5]

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments based on OECD guidelines.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity, expressed as the LD50, is determined by administering the substance in graduated doses to groups of experimental animals, typically rats.

- Principle: A single dose of **2-Propylcyclohexanone** is administered by gavage to fasted animals. The dose per group is progressively increased.
- Animal Model: Healthy, young adult rats of a standard laboratory strain are used. Both sexes should be represented.
- Procedure:
 - Animals are fasted overnight prior to dosing.
 - The test substance is administered orally using a stomach tube or a suitable intubation cannula.
 - The volume administered should not exceed 1 mL/100 g body weight for non-aqueous solutions.

- Animals are observed for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- A necropsy of all animals is performed at the end of the study to identify any gross pathological changes.
- Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

- Principle: A single dose of the test substance is applied to a small area of the skin of an animal, typically an albino rabbit.
- Animal Model: Healthy, young adult albino rabbits are used.
- Procedure:
 - The fur is removed from a small area (approximately 6 cm²) on the back of the animal 24 hours before the test.
 - 0.5 mL of the liquid test substance is applied to the test site and covered with a gauze patch and non-irritating tape.
 - The exposure period is 4 hours, after which the patch and any residual test substance are removed.
 - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
 - Observations may continue for up to 14 days to assess the reversibility of the effects.
- Data Analysis: The severity of skin reactions is scored, and the substance is classified based on the nature and reversibility of the observed lesions.

Acute Eye Irritation/Corrosion (OECD 405)

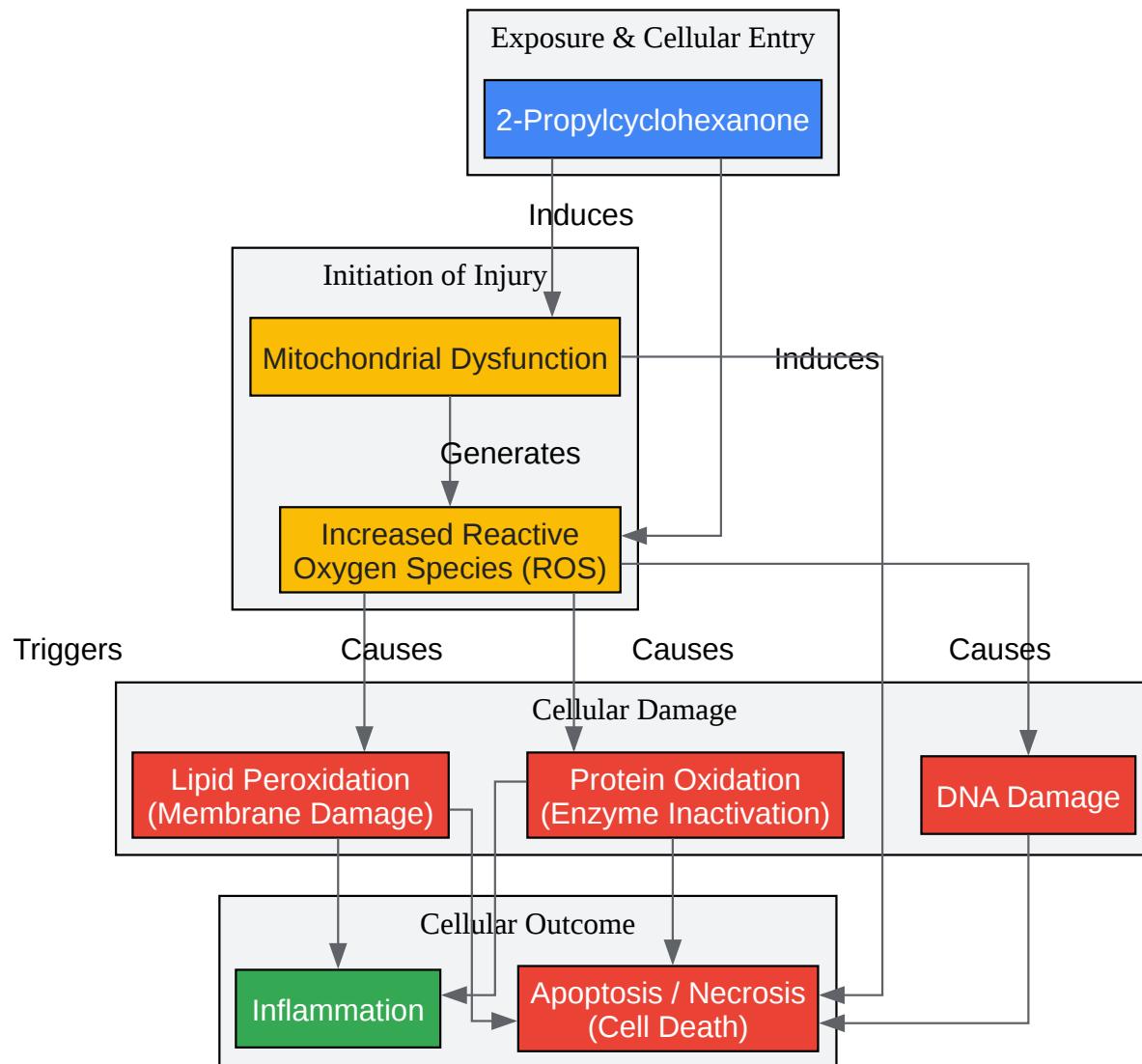
This test evaluates the potential of a substance to cause eye irritation or damage.

- Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal, with the other eye serving as a control.
- Animal Model: Healthy, young adult albino rabbits are used.
- Procedure:
 - A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye.
 - The eyelids are gently held together for about one second to prevent loss of the material.
 - The eyes are examined at 1, 24, 48, and 72 hours after application.
 - The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and discharge.
 - The observation period may be extended up to 21 days to determine the reversibility of any effects.
- Data Analysis: The severity of ocular lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Signaling Pathways and Workflows

Generalized Mechanism of Cellular Injury

While specific signaling pathways for **2-Propylcyclohexanone** toxicity have not been elucidated in the available literature, a generalized pathway for cellular injury initiated by a chemical toxicant can be proposed. This often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components.

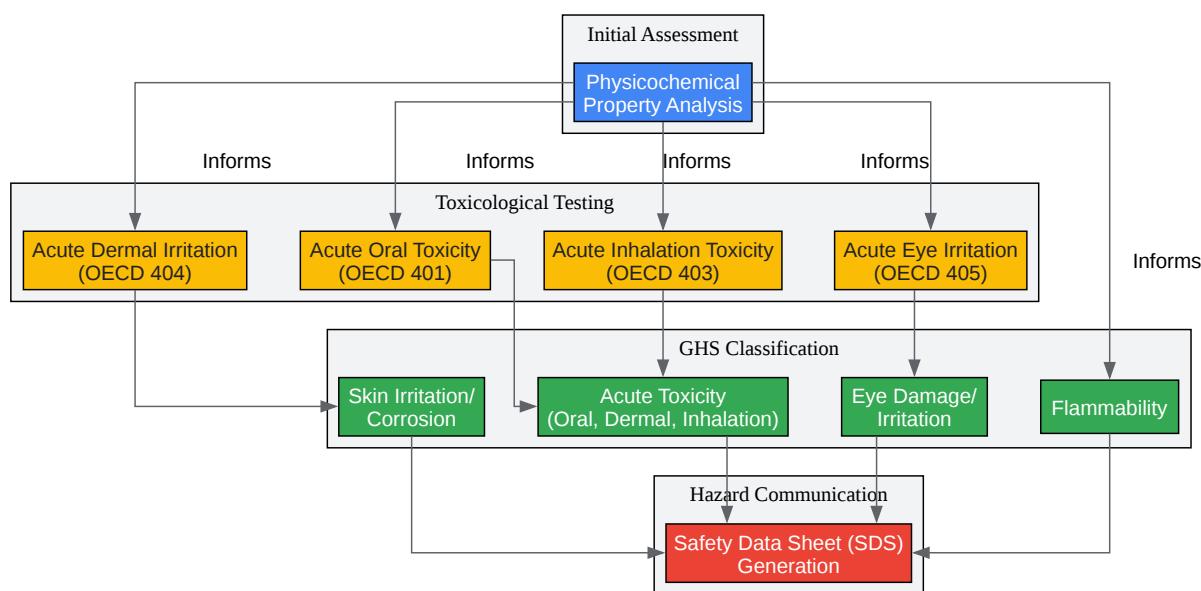
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Caption: Generalized pathway of cellular injury induced by a chemical toxicant.

Experimental Workflow for GHS Classification

The process of classifying a chemical according to the GHS involves a series of experimental and data evaluation steps. The following diagram illustrates a typical workflow for determining

the acute toxicity and irritation potential of a substance like **2-Propylcyclohexanone**.



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Caption: Workflow for GHS classification based on toxicological testing.

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